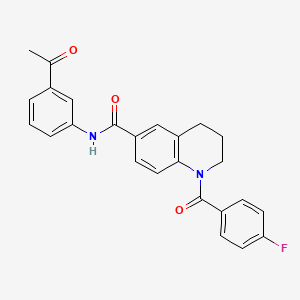
N-(2-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as CFBO, is a chemical compound that has been widely studied for its potential applications in scientific research. CFBO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a range of biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of CFBO is not fully understood, but studies have suggested that it may act through multiple pathways. CFBO has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. CFBO has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
CFBO has been reported to exhibit a range of biochemical and physiological effects. Studies have shown that CFBO can decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. CFBO has also been shown to decrease the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Additionally, CFBO has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFBO has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a versatile compound for use in multiple research areas. However, there are also some limitations to using CFBO in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, the compound has not been extensively tested for toxicity, and caution should be exercised when using it in experiments.
Direcciones Futuras
There are several future directions for research on CFBO. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation and to elucidate its mechanism of action. Another area of interest is its potential as an antitumor agent. Studies have shown that CFBO can induce apoptosis in cancer cells, but further research is needed to determine its efficacy in animal models of cancer and to identify the specific types of cancer that it may be effective against. Additionally, further research is needed to determine the toxicity of CFBO and to identify any potential side effects.
Métodos De Síntesis
The synthesis of CFBO involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine to form the intermediate 2-chlorobenzoyl furan-2-carboxylic acid hydrazide. This intermediate is then reacted with 2-bromo-3-furan-2-yl-1,2,4-oxadiazole in the presence of potassium carbonate to form CFBO. The overall synthesis of CFBO is shown in Figure 1.
Aplicaciones Científicas De Investigación
CFBO has been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that CFBO can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated macrophages. CFBO has also been shown to induce apoptosis in several cancer cell lines, including breast cancer, liver cancer, and lung cancer cells. Additionally, CFBO has exhibited antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-23-15)13-7-4-10-22-13/h1-2,4-7,10H,3,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQELQURADKYBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

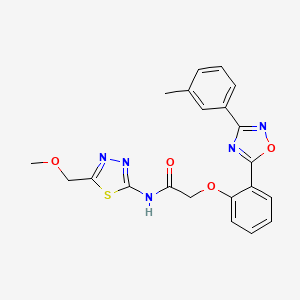
![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700688.png)
![N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B7700693.png)
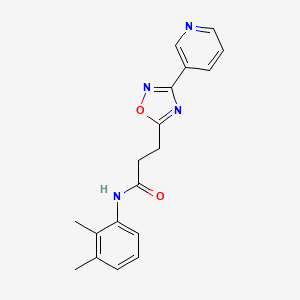
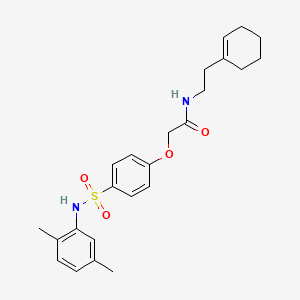
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
![5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7700746.png)
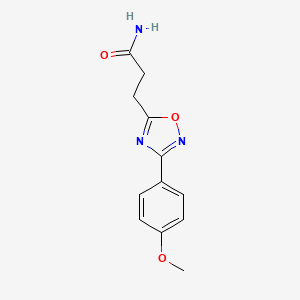

![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

